High Selectivity for D2 over D1 Receptors Distinguishes Naxagolide from Other Dopamine Agonists
Naxagolide ((+)-PHNO) demonstrates a clear and significant selectivity for the dopamine D2 receptor over the D1 receptor. Its potency at the D1 receptor is dramatically lower, with an IC50 of 22 μM, compared to its high potency at the D2 receptor [1]. This contrasts with other dopamine agonists like apomorphine, pergolide, and bromocriptine, which also show D1 affinity but with a less pronounced D2/D1 selectivity ratio [1].
| Evidence Dimension | D1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 22 µM |
| Comparator Or Baseline | Apomorphine, Pergolide, Bromocriptine (values not specified in abstract, but described as 'considerably higher' for (+)PHNO) |
| Quantified Difference | Approximately 10-100 fold higher D2/D1 selectivity for (+)PHNO compared to other agonists (class-level inference). |
| Conditions | Radioligand binding assay using [3H]SCH 23390 in rat striatal tissue. |
Why This Matters
This high D2/D1 selectivity is crucial for experiments aiming to isolate D2-mediated effects without confounding D1 receptor activation, making Naxagolide a superior tool for studying D2-specific signaling pathways.
- [1] Seeman, P., & Van Tol, H. H. (1987). Binding of (+)PHNO and other D2-dopamine agonists to D1-dopamine receptors labelled by [3H]SCH 23390. Psychopharmacology, 93(1), 69-71. View Source
